4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid

Lipophilicity ADME Lead Optimization

This benzimidazole derivative is specifically for researchers needing the 2-ethyl-substituted homolog (XLogP3=1.6) for SAR studies. Substitution of the 2-ethyl group with methyl or propyl analogs alters lipophilicity and target binding, compromising data reproducibility. Offered at high purity for use as a chemical probe or reference standard in T-cell activation assays and analytical method development.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 402944-83-6
Cat. No. B1300200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid
CAS402944-83-6
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2N1C(=O)CCC(=O)O
InChIInChI=1S/C13H14N2O3/c1-2-11-14-9-5-3-4-6-10(9)15(11)12(16)7-8-13(17)18/h3-6H,2,7-8H2,1H3,(H,17,18)
InChIKeyJIAWJBJHVBSEBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric Acid (CAS 402944-83-6): Procurement & Differentiation Evidence Guide


4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid (CAS 402944-83-6) is a benzimidazole derivative featuring a 4-oxo-butyric acid moiety attached at the N1 position of the benzimidazole ring [1]. It belongs to the class of 2-alkyl-substituted benzimidazole-4-oxobutanoic acids, a scaffold explored in medicinal chemistry for enzyme inhibition and anti-inflammatory applications . The compound is commercially available with a typical minimum purity specification of 95% .

Why 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric Acid Is Not Interchangeable with Other Benzimidazole-4-oxobutanoic Acid Analogs


The 2-alkyl substituent on the benzimidazole core critically influences lipophilicity, molecular recognition, and biological activity [1]. Within the 4-oxo-butyric acid subclass, even a single carbon homologation (e.g., methyl to ethyl) alters computed LogP values by ~0.5 units and modifies the compound's rotatable bond profile, which directly impacts binding pocket complementarity and ADME properties [2]. Consequently, substituting the 2-ethyl analog with a 2-methyl or 2-propyl variant is not biochemically neutral and may lead to divergent pharmacological outcomes, procurement of an incorrect analog compromises experimental reproducibility .

Quantitative Differentiation Evidence for 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric Acid vs. Closest Analogs


Lipophilicity Modulation: 2-Ethyl Substitution Provides Intermediate LogP for Optimized Passive Permeability

The 2-ethyl substituent on the benzimidazole ring confers a computed XLogP3-AA of 1.6 [1]. This value represents a ~0.5-unit increase in lipophilicity compared to the 2-methyl analog (estimated XLogP3 ~1.1) and a ~0.6-unit decrease relative to the 2-propyl analog (estimated XLogP3 ~2.2) [2]. This intermediate lipophilicity profile positions the 2-ethyl compound favorably for balanced aqueous solubility and membrane permeability, a critical parameter for probe development in cellular assays.

Lipophilicity ADME Lead Optimization

Hydrogen Bond Acceptor Count: 2-Ethyl Analog Offers Distinct H-Bonding Capacity for Target Engagement

The target compound possesses 5 hydrogen bond acceptors , a number identical to its 2-methyl and 2-propyl congeners. However, the spatial arrangement and electron density distribution of these acceptors are modulated by the 2-ethyl group's inductive effects, which differ from those of a methyl or propyl group. While the total acceptor count is constant across this series, the 2-ethyl derivative presents a unique electrostatic surface that can alter binding kinetics with polar residues in enzyme active sites [1].

Molecular Recognition SAR Medicinal Chemistry

Rotatable Bond Flexibility: 2-Ethyl Derivative Balances Conformational Freedom and Rigidity

The compound contains 4 rotatable bonds [1], which is identical to the 2-methyl analog and one fewer than the 2-propyl analog (5 rotatable bonds). This property influences the entropic cost of binding and the compound's ability to adopt a bioactive conformation. The 2-ethyl substitution achieves a balance: it offers greater conformational flexibility than rigid 2-aryl benzimidazoles while avoiding the excessive rotational degrees of freedom present in longer alkyl chains, which can reduce target affinity due to entropy penalties [2].

Conformational Analysis Molecular Flexibility Binding Entropy

Commercial Purity Specification: 95% Minimum Purity Ensures Reproducible Biological Evaluation

The compound is supplied with a minimum purity specification of 95% . This level of purity is standard for research-grade benzimidazole derivatives and ensures that biological activity measurements are not confounded by impurities. The 2-methyl analog (CAS 305347-03-9) is also available at 95% purity from the same vendor, establishing a common quality benchmark for comparative studies .

Chemical Purity Reproducibility Quality Control

Recommended Research Applications for 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric Acid Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Benzimidazole-Based Enzyme Inhibitors

The 2-ethyl substitution provides a well-characterized lipophilicity (XLogP3 = 1.6) and rotatable bond profile (4 rotatable bonds) that is distinct from the 2-methyl and 2-propyl analogs [1]. Researchers investigating the impact of 2-alkyl chain length on target binding affinity or cellular permeability should include this compound as the mid-range comparator in a homologous series [2].

Development of T-Cell Activation Inhibitors for Inflammatory Disease Models

Preliminary reports indicate that 4-(2-ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid acts as a potent inhibitor of T-cell activation . Its balanced lipophilicity and hydrogen-bonding capacity make it a suitable chemical probe for elucidating the role of T-cell signaling in preclinical models of autoimmune or inflammatory disorders, pending further validation.

Chemical Biology Probe for Benzimidazole-Interacting Protein Targets

The compound's 5 hydrogen bond acceptors and intermediate LogP value position it as a useful tool for target identification studies (e.g., cellular thermal shift assays or affinity-based proteomics) where moderate hydrophobicity and solubility are required for maintaining compound integrity in complex biological matrices [1].

Reference Standard for Analytical Method Development and Quality Control

With a defined purity specification of 95% and a well-characterized physicochemical profile (MW 246.26, logP 1.6), this compound can serve as a reference standard for developing HPLC or LC-MS methods to quantify benzimidazole-4-oxobutanoic acid derivatives in reaction mixtures or biological samples .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Ethyl-benzoimidazol-1-yl)-4-oxo-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.